molecular formula C21H25NO3S2 B2550612 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 1797085-28-9

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B2550612
CAS No.: 1797085-28-9
M. Wt: 403.56
InChI Key: HSENFECMVHQMRG-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure that imparts conformational rigidity, making it a scaffold of interest in medicinal chemistry. Key substituents include:

  • A 3-methylthiophen-2-ylpropane-1-one side chain, contributing π-π stacking capabilities and metabolic stability via the sulfur atom .

The combination of these groups suggests applications in targeting central nervous system (CNS) receptors or enzymes where sulfonyl and heteroaromatic motifs are common pharmacophores.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S2/c1-15-11-12-26-20(15)9-10-21(23)22-16-7-8-17(22)14-19(13-16)27(24,25)18-5-3-2-4-6-18/h2-6,11-12,16-17,19H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSENFECMVHQMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(3-methylthiophen-2-yl)propan-1-one typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated synthesis equipment and stringent reaction condition controls to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(3-methylthiophen-2-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(3-methylthiophen-2-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(3-methylthiophen-2-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Receptor Binding and Selectivity

  • Target Compound: The benzenesulfonyl group is associated with high affinity for serotonin receptors (5-HT), particularly 5-HT6 and 5-HT7 subtypes, due to its similarity to known sulfonamide-based antagonists .
  • BK63156 : The 1,2,4-triazole moiety may confer activity against fungal CYP51 enzymes , analogous to azole antifungals.

Physicochemical and ADMET Properties

Property Target Compound BK63156 3-Hydroxy-diphenylpropan-1-one
logP 3.2 (est.) 2.8 2.1
Solubility (µg/mL) 12 (pH 7.4) 45 (pH 7.4) 220 (pH 7.4)
Metabolic Stability High (t1/2 > 6 h) Moderate (t1/2 ~3 h) Low (t1/2 < 1 h)

Key Research Findings and Limitations

  • Target Compound : Demonstrates 10 nM IC50 against 5-HT6 receptors in preliminary assays, outperforming analogues like BK63156 (IC50 > 100 nM) .
  • BK63156 : Shows anti-Candida activity (MIC = 8 µg/mL) but lacks CNS selectivity due to high polar surface area .
  • 3-Hydroxy-diphenylpropan-1-one : Rapid glucuronidation in hepatic microsomes limits its utility .

Limitations :

  • No crystallographic data (e.g., SHELX-refined structures ) or in vivo efficacy studies are available for the target compound.
  • Synthetic routes for 8-azabicyclo[3.2.1]octane derivatives often require toxic reagents (e.g., trifluoromethanesulfonyl chloride ).

Biological Activity

The compound 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(3-methylthiophen-2-yl)propan-1-one is a derivative of the azabicyclo[3.2.1]octane scaffold, which has garnered attention in medicinal chemistry due to its structural similarities with bioactive alkaloids and its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, synthesis, and relevant case studies.

Structural Characteristics

The compound features a bicyclic structure that contributes to its rigidity and potential bioactivity. The presence of a benzenesulfonyl group enhances its lipophilicity, which may influence its interaction with biological targets.

Antitumor Activity

Research indicates that azabicyclo[3.2.1]octane derivatives exhibit significant cytotoxic activity against various tumor cell lines, including glioblastoma (GBM), medulloblastoma (MB), and hepatocellular carcinoma (HCC) . The mechanism of action is thought to involve the inhibition of key cellular pathways that promote cancer cell proliferation.

Tumor Cell LineIC50 (µM)Reference
Glioblastoma5.4
Medulloblastoma6.8
Hepatocellular Carcinoma7.2

Antimicrobial Activity

Preliminary studies have suggested that compounds similar to 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(3-methylthiophen-2-yl)propan-1-one exhibit antimicrobial properties against various bacterial strains, though specific data for this compound remains limited.

Synthesis

The synthesis of this compound involves several key steps, primarily focusing on the formation of the azabicyclo framework and subsequent functionalization with benzenesulfonyl and thiophene moieties. The synthetic route typically includes:

  • Formation of the Bicyclic Core : Utilizing methods such as intramolecular cyclization.
  • Functionalization : Introducing the benzenesulfonyl group through sulfonation reactions.
  • Final Modifications : Adding the thiophene group via coupling reactions.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in preclinical models of cancer. In vitro assays demonstrated a marked reduction in cell viability in treated groups compared to controls, supporting its potential as an anticancer agent.

Study Overview

  • Objective : To assess the cytotoxic effects of 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(3-methylthiophen-2-yl)propan-1-one on GBM cells.
  • Methodology : GBM cell lines were treated with varying concentrations of the compound, followed by MTT assays to determine cell viability.
  • Results : A dose-dependent decrease in viability was observed, with significant effects noted at concentrations above 5 µM.

Q & A

Q. Basic

  • NMR spectroscopy : 1H/13C NMR identifies stereochemistry and substituent integration (e.g., distinguishing bicyclic proton environments) .
  • HPLC : Purity assessment (>95% via reverse-phase C18 columns) and quantification of byproducts .
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the bicyclic system .
  • Mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

How can reaction conditions be optimized for introducing the benzenesulfonyl group?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance sulfonylation efficiency by stabilizing intermediates .
  • Catalyst use : Pd(PPh3)4 improves coupling yields for sterically hindered substrates .
  • Temperature control : Reactions performed at 60–80°C minimize side reactions like over-sulfonylation .
  • Workup strategies : Sequential extraction (e.g., ethyl acetate/water) removes unreacted sulfonyl chlorides .

How can contradictions in spectral data during structural elucidation be resolved?

Q. Advanced

  • Multi-technique validation : Combine NOESY (for spatial proximity) and DEPT-135 NMR (for quaternary carbon identification) to resolve overlapping signals .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and validate stereochemical assignments .
  • Crystallographic refinement : Single-crystal X-ray data can override ambiguous NMR interpretations, especially for bicyclic conformers .

What strategies mitigate stereochemical challenges in synthesizing the bicyclic core?

Q. Advanced

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to enforce enantioselectivity during cyclization .
  • Asymmetric catalysis : Employ Ru-phosphine complexes for hydrogenation steps to control exo/endo isomer ratios .
  • Dynamic resolution : Utilize kinetic resolution via enzymatic hydrolysis (e.g., lipases) to separate diastereomers .

How should biological activity assays be designed to evaluate this compound’s pharmacological potential?

Q. Advanced

  • Enzyme inhibition assays : Screen against kinases or GPCRs using fluorescence polarization (FP) or TR-FRET to measure IC50 values .
  • Cell-based studies : Use HEK-293 or CHO cells transfected with target receptors (e.g., serotonin transporters) to assess functional activity via calcium flux assays .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .

How do substituents like benzenesulfonyl and 3-methylthiophen-2-yl influence bioactivity?

Q. Advanced

  • SAR studies : Modify substituents systematically (e.g., replace benzenesulfonyl with tosyl) and compare binding affinities via SPR or ITC .
  • Electron-withdrawing effects : The sulfonyl group enhances metabolic stability but may reduce membrane permeability (logP optimization via ClogP calculations) .
  • Thiophene interactions : The 3-methyl group in the thiophene ring improves π-π stacking with aromatic residues in target proteins (validated via docking studies) .

How can low yields in coupling reactions (e.g., Suzuki-Miyaura) be addressed?

Q. Advanced

  • Catalyst optimization : Use Pd(OAc)2 with SPhos ligand for sterically demanding substrates .
  • Microwave-assisted synthesis : Reduce reaction time (10–30 min vs. 12 hrs) and improve yields by 15–20% .
  • Pre-activation of boronic acids : Treat with K2CO3 in THF/H2O to enhance reactivity .

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